5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the benzofuran family. . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a dihydrobenzofuran core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-hydroxyacetophenones and fluorinated reagents, followed by cyclization under basic conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the benzofuran core play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-one: Lacks the fluorine and methyl groups, resulting in different reactivity and biological activity.
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one: Similar structure but with fewer methyl groups, affecting its chemical properties.
2,7-Dimethyl-2,3-dihydro-1-benzofuran-3-one: Lacks the fluorine atom, leading to different interactions with molecular targets.
Uniqueness
The presence of both fluorine and methyl groups in 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-one makes it unique in terms of its chemical reactivity and biological activity. These substituents enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-2,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9FO2/c1-5-3-7(11)4-8-9(12)6(2)13-10(5)8/h3-4,6H,1-2H3 |
InChI Key |
AGJVIMYFPJQMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C(=CC(=C2)F)C |
Origin of Product |
United States |
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